4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with a suitable diketone or ketoester in the presence of a base, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biological studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 4-(2,5-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 4-(2,6-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness
The uniqueness of 4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This specific arrangement of fluorine atoms can enhance its binding affinity to certain biological targets and improve its stability under various conditions.
Properties
Molecular Formula |
C12H9F2N3O |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H9F2N3O/c13-6-1-2-7(10(14)3-6)8-4-11(18)16-12-9(8)5-15-17-12/h1-3,5,8H,4H2,(H2,15,16,17,18) |
InChI Key |
YYRKUIUQAYBENO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)NN=C2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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